molecular formula C20H28N2O6 B14864147 3-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid benzyl ester

3-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B14864147
M. Wt: 392.4 g/mol
InChI Key: DTNDHZOHUDGRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid benzyl ester: is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid group, and a benzyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method includes the following steps:

    Protection of the amine group: The amine group of the starting material is protected using a tert-butoxycarbonyl (Boc) group.

    Formation of the pyrrolidine ring: The protected amine is then reacted with a suitable precursor to form the pyrrolidine ring.

    Introduction of the carboxylic acid group: The carboxylic acid group is introduced through a carboxylation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine group.

    Substitution: The benzyl ester group can be substituted with other ester groups or converted to the corresponding carboxylic acid through hydrolysis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: The free amine derivative.

    Substitution: The corresponding carboxylic acid or other ester derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the synthesis of peptide mimetics and other biologically active compounds.

Medicine:

  • Explored for its potential as a drug intermediate in the synthesis of pharmaceuticals.
  • Studied for its potential therapeutic effects in various disease models.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.
  • Employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. In general, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The Boc protecting group can be removed under specific conditions to reveal the free amine, which can then participate in further chemical reactions or biological interactions.

Comparison with Similar Compounds

  • 3-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-piperidine-1-carboxylic acid benzyl ester
  • 3-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-benzoic acid methyl ester

Comparison:

  • 3-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid benzyl ester is unique due to the presence of the pyrrolidine ring, which imparts different chemical and biological properties compared to the piperidine or benzoic acid derivatives.
  • The pyrrolidine derivative may exhibit different reactivity and stability profiles, making it suitable for specific applications in organic synthesis and pharmaceutical research.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H28N2O6

Molecular Weight

392.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpyrrolidin-3-yl)propanoic acid

InChI

InChI=1S/C20H28N2O6/c1-20(2,3)28-18(25)21-16(17(23)24)11-15-9-10-22(12-15)19(26)27-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,21,25)(H,23,24)

InChI Key

DTNDHZOHUDGRKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.